
Eicosane, 10-heptyl-10-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosane, 10-heptyl-10-octyl- is a long-chain hydrocarbon with the molecular formula C₃₅H₇₂ and a molecular weight of 492.9462 g/mol . It is also known by its IUPAC name, 10-n-Heptyl-10-n-octyleicosane . This compound is part of the alkane family, characterized by single bonds between carbon atoms and a high degree of saturation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eicosane, 10-heptyl-10-octyl- typically involves the coupling of smaller hydrocarbon chains. One common method is the catalytic hydrogenation of unsaturated precursors under high pressure and temperature conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of Eicosane, 10-heptyl-10-octyl- generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, often involving temperatures ranging from 200°C to 300°C and pressures up to 50 atmospheres .
Analyse Chemischer Reaktionen
Types of Reactions
Eicosane, 10-heptyl-10-octyl- primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, and carboxylic acids under controlled conditions.
Reduction: Although alkanes are already fully reduced, they can participate in hydrogenation reactions to remove any unsaturation in the molecule.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenation typically involves reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Eicosane, 10-heptyl-10-octyl- has various applications in scientific research:
Wirkmechanismus
The mechanism of action of Eicosane, 10-heptyl-10-octyl- largely depends on its application. In biological systems, it interacts with lipid membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . In industrial applications, its hydrophobic nature and high molecular weight contribute to its effectiveness as a lubricant and protective coating .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eicosane: A straight-chain alkane with the formula C₂₀H₄₂.
Hexacosane: A straight-chain alkane with the formula C₂₆H₅₄.
Octacosane: A straight-chain alkane with the formula C₂₈H₅₈.
Uniqueness
Eicosane, 10-heptyl-10-octyl- is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The branching can affect its melting point, solubility, and reactivity, making it suitable for specific applications where straight-chain alkanes may not be as effective .
Eigenschaften
CAS-Nummer |
55470-98-9 |
|---|---|
Molekularformel |
C35H72 |
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
10-heptyl-10-octylicosane |
InChI |
InChI=1S/C35H72/c1-5-9-13-17-20-22-26-30-34-35(31-27-23-16-12-8-4,32-28-24-19-15-11-7-3)33-29-25-21-18-14-10-6-2/h5-34H2,1-4H3 |
InChI-Schlüssel |
FEIFRHBKEQKLTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCC)(CCCCCCCC)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


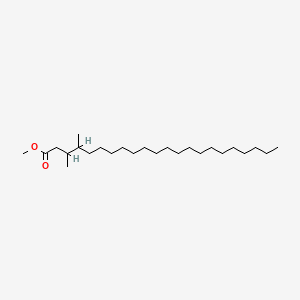

![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
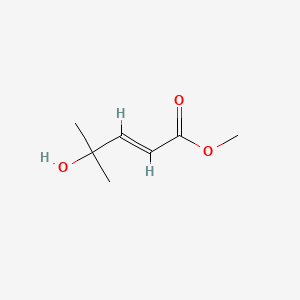
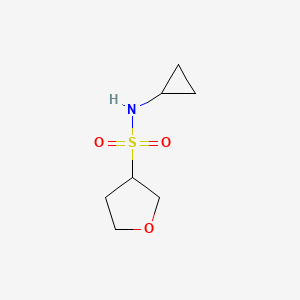
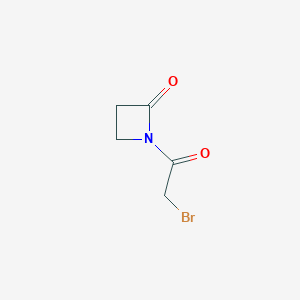

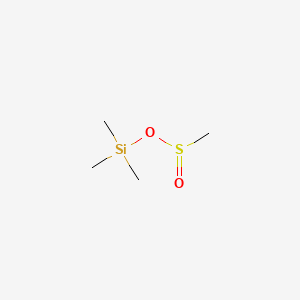
![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)


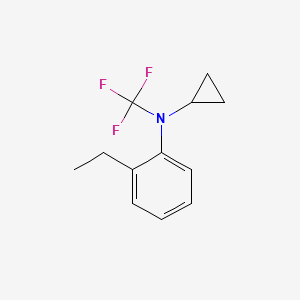
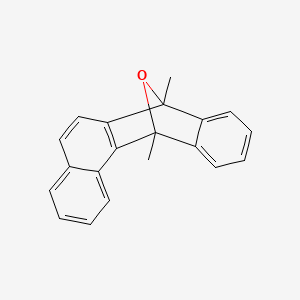
![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)
